molecular formula C8H6Cl2O3 B6190172 2,6-dichloro-3-(hydroxymethyl)benzoic acid CAS No. 2387048-39-5

2,6-dichloro-3-(hydroxymethyl)benzoic acid

Cat. No.: B6190172
CAS No.: 2387048-39-5
M. Wt: 221
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Description

2,6-dichloro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 6th positions, and a hydroxymethyl group is substituted at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-3-(hydroxymethyl)benzoic acid typically involves the chlorination of 3-(hydroxymethyl)benzoic acid. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2nd and 6th positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-3-(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the hydroxymethyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2,6-dichloro-3-carboxybenzoic acid.

    Reduction: 2,6-dichloro-3-(methyl)benzoic acid or 2,6-dichlorobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,6-dichloro-3-(hydroxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-dichloro-3-(hydroxymethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and hydroxymethyl group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichlorobenzoic acid
  • 3-(hydroxymethyl)benzoic acid
  • 2,6-dichloro-4-(hydroxymethyl)benzoic acid

Uniqueness

2,6-dichloro-3-(hydroxymethyl)benzoic acid is unique due to the specific positioning of the chlorine atoms and the hydroxymethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

2387048-39-5

Molecular Formula

C8H6Cl2O3

Molecular Weight

221

Purity

95

Origin of Product

United States

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